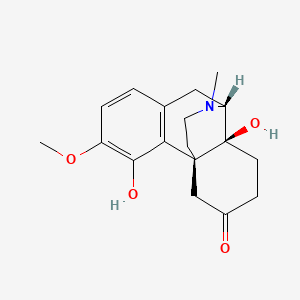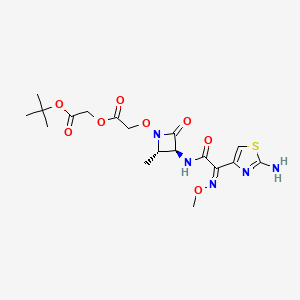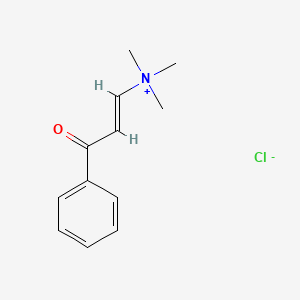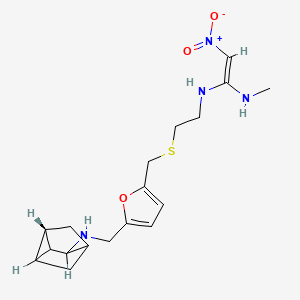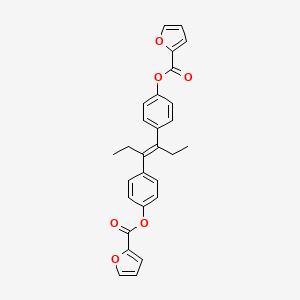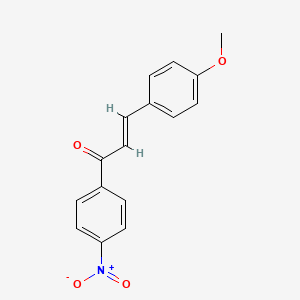
(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮
描述
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MNP, is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. MNP has been the subject of extensive research due to its potential use in the development of new drugs for the treatment of various diseases.
科学研究应用
抗癌活性
(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮及其衍生物已被研究作为抗癌化疗药物的潜在用途。Singh等人(2016年)的研究探讨了含有取代香豆素的Ru(II)配合物,包括(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮的衍生物,并发现某些化合物具有显著的抗乳腺癌活性(Singh et al., 2016)。
光物理性质
Kumari等人(2017年)分析了香豆素衍生物的吸收和荧光特性,包括(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮。该研究考察了溶剂极性对这些性质的影响,揭示了由于分子内电荷转移而产生的显著溶剂致色效应(Kumari et al., 2017)。
非线性光学性质
Shkir等人(2019年)研究了(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮衍生物的非线性光学性质,用于潜在的半导体器件应用。他们发现这些化合物由于其高效的电荷传输和非线性光学活性而有望用于各种光电应用(Shkir et al., 2019)。
抗氧化活性
Sulpizio等人(2016年)合成并表征了几种2'-氨基香豆素衍生物,包括与(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮相关的化合物。他们评估了这些化合物的抗氧化活性,发现某些衍生物表现出显著的自由基清除能力(Sulpizio et al., 2016)。
抗菌和抗真菌活性
Qiu等人(2012年)评估了一系列与(E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮密切相关的硝基香豆素,其对细胞毒性、抗菌和抗真菌性能。他们报告称某些化合物对各种微生物和人类肿瘤细胞系表现出有利的活性(Qiu et al., 2012)。
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOVQFJRDIUTL-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195126 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-03-5, 6552-62-1 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002693941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one interesting for nonlinear optical applications?
A1: This chalcone derivative exhibits promising third-order nonlinear optical (NLO) properties [, ]. These properties stem from its molecular structure, specifically the presence of a donor-π-acceptor (D-π-A) system []. This configuration, with the methoxy group acting as an electron donor and the nitro group as an electron acceptor linked by a conjugated system, enhances electron delocalization and contributes to a significant molecular hyperpolarizability, which is crucial for NLO effects.
Q2: How was the molecular structure of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one confirmed and what are its key structural features?
A2: The molecular structure was confirmed using a combination of techniques. Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy provided detailed information about the functional groups and arrangement of atoms within the molecule []. Additionally, X-ray diffraction techniques, including powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD), were employed to determine the crystal structure and quality []. These analyses revealed that the enone group and benzene rings of the molecule are planar []. This planarity contributes to the molecule's extended conjugation and enhances its NLO properties.
Q3: What specific NLO phenomena were observed in (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and what experimental methods were used?
A3: Two primary NLO effects were observed in the compound: reverse saturable absorption and self-focusing. These were studied using the Z-scan technique with a femtosecond Ti:Sapphire laser system []. Reverse saturable absorption, observed through open-aperture Z-scan, indicates potential for optical limiting applications [, ]. This means the material can attenuate high-intensity light, making it relevant for protecting sensitive optical devices. Self-focusing, observed through closed-aperture Z-scan, is indicative of the material's ability to focus a light beam, a property crucial for optical switching applications [].
Q4: How do experimental measurements of the NLO properties of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one compare with theoretical calculations?
A4: Experimental findings regarding the NLO properties were corroborated by theoretical calculations based on density functional theory (DFT) []. Specifically, the dynamic molecular second hyperpolarizability (c(3x;x,x,x)) values obtained experimentally through Z-scan measurements showed good agreement with the theoretically calculated values at 800nm and 900nm wavelengths []. This consistency between experimental and theoretical results strengthens the understanding of the structure-property relationship in this chalcone derivative.
Q5: What future research directions could further explore the potential of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one for practical applications?
A5: Future research could focus on several aspects:
- Material engineering: Investigating the incorporation of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one into different matrices, such as polymers or thin films, to improve processability and device fabrication [].
- Structure-property optimization: Exploring structural modifications to the chalcone molecule to further enhance its NLO response and fine-tune its properties for specific applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


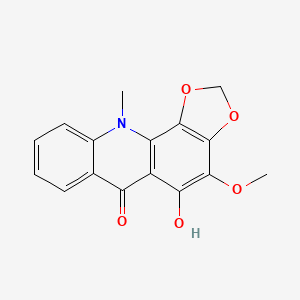

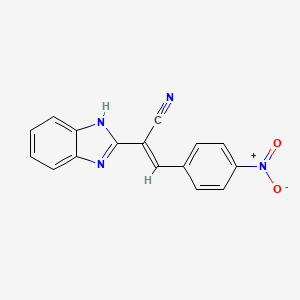


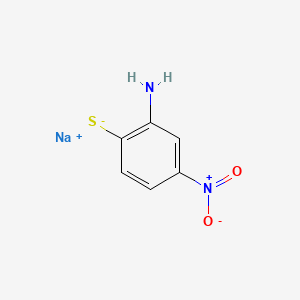

![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)
